2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonyl group, a trifluoromethyl group, and a bicyclo[2.2.1]heptane moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide typically involves multiple steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of aniline with benzenesulfonyl chloride in the presence of a base such as pyridine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a Lewis acid catalyst like aluminum chloride.
Coupling with Bicyclo[2.2.1]heptane: The final step involves the coupling of the benzenesulfonyl intermediate with bicyclo[2.2.1]heptane acetamide under basic conditions, typically using sodium hydride as the base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or trifluoromethyl groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. The bicyclo[2.2.1]heptane moiety provides structural rigidity, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-[N-(benzenesulfonyl)-3-(methyl)anilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-[N-(benzenesulfonyl)-3-(chloromethyl)anilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide: Contains a chloromethyl group instead of a trifluoromethyl group.
2-[N-(benzenesulfonyl)-3-(fluoromethyl)anilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide: Features a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds with different substituents. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3S/c23-22(24,25)17-5-4-6-18(13-17)27(31(29,30)19-7-2-1-3-8-19)14-21(28)26-20-12-15-9-10-16(20)11-15/h1-8,13,15-16,20H,9-12,14H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJARNUZIJTVTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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